molecular formula C8H15NO3 B13469909 Methyl 1-amino-4-hydroxycyclohexane-1-carboxylate

Methyl 1-amino-4-hydroxycyclohexane-1-carboxylate

Cat. No.: B13469909
M. Wt: 173.21 g/mol
InChI Key: GTSMNOOMXFJOKT-UHFFFAOYSA-N
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Description

Methyl 1-amino-4-hydroxycyclohexane-1-carboxylate is a compound that belongs to the family of hydroxy-α,α-disubstituted-α-amino acids This compound is characterized by its cyclohexane ring structure, which is substituted with an amino group, a hydroxyl group, and a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1-amino-4-hydroxycyclohexane-1-carboxylate can be achieved through selective transformations of functional groups in enone cycloadducts. One common method involves the Diels-Alder cycloaddition of Danishefsky’s diene to methyl 2-acetamidoacrylate, followed by selective transformations to introduce the amino and hydroxyl groups .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar methods as described above, with optimization for yield and purity. The reaction conditions are carefully controlled to ensure the desired stereochemistry and to minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-amino-4-hydroxycyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl and amino groups can participate in substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents such as alkyl halides and acyl chlorides are used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the amino group can yield a primary amine.

Scientific Research Applications

Methyl 1-amino-4-hydroxycyclohexane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential role in biological systems and as a precursor for bioactive compounds.

    Industry: It is used in the production of various chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 1-amino-4-hydroxycyclohexane-1-carboxylate involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    1-amino-4-hydroxycyclohexane-1-carboxylic acid: Similar structure but lacks the methyl ester group.

    Methyl 1-amino-4-hydroxycyclohexane-1-carboxylate hydrochloride: Similar structure but in the hydrochloride salt form.

Uniqueness

This compound is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

IUPAC Name

methyl 1-amino-4-hydroxycyclohexane-1-carboxylate

InChI

InChI=1S/C8H15NO3/c1-12-7(11)8(9)4-2-6(10)3-5-8/h6,10H,2-5,9H2,1H3

InChI Key

GTSMNOOMXFJOKT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1(CCC(CC1)O)N

Origin of Product

United States

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